molecular formula C20H21N3O2 B2920803 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide CAS No. 2034359-46-9

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2920803
CAS No.: 2034359-46-9
M. Wt: 335.407
InChI Key: SMOZIOOWGMTCPT-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core scaffold. This core structure is of significant interest in medicinal chemistry for its potential to interact with a variety of biological targets. The molecule integrates a 2-methylindole moiety, a privileged structure found in many biologically active compounds, linked via a methylene bridge to the carboxamide nitrogen. The 2-position of the pyridine ring is modified with a cyclopropylmethoxy ether, a group often used to fine-tune the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The strategic inclusion of both hydrogen bond donor and acceptor groups in the carboxamide linkage suggests this compound could serve as a bioisostere for natural substrates or inhibitors, making it a valuable tool for probing protein function. Potential research applications for this compound are derived from its molecular structure. It may be investigated as a building block or intermediate in the synthesis of more complex pharmacologically active agents. Researchers might explore its potential as a kinase inhibitor, given the prevalence of pyridine-carboxamide scaffolds in known kinase-targeting drugs, or as a modulator of various enzymatic pathways. The indole moiety suggests potential applicability in neurological or oncological research, where indole derivatives are common. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments and safety assessments to determine the compound's specific properties, mechanism of action, and suitability for their intended application.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZIOOWGMTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the attachment of the cyclopropylmethoxy group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various cyclization reactions.

    Introduction of the Indole Moiety: This step often involves the use of indole derivatives and coupling reactions.

    Attachment of the Cyclopropylmethoxy Group: This can be done through etherification reactions using cyclopropylmethanol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Position of Cyclopropylmethoxy Amide Substituent Key Functional Groups
2-(Cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide Pyridine-4-carboxamide Position 2 (2-Methyl-1H-indol-5-yl)methyl Indole, cyclopropane
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Pyridine-4-carboxamide N/A 2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl Thiazolidinone, chlorophenyl
4-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide Pyridine-2-carboxamide Position 4 3,5-Dichloro-1-oxido-4-pyridyl Dichloropyridine, methoxy
6-Cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide Pyridine-2-carboxamide Position 6 Pyrazole-pyrimidine hybrid Pyrimidine, methoxyethyl, methylcarbamoyl

Key Observations :

  • Positional isomerism of the cyclopropylmethoxy group (e.g., position 2 vs. 4 in pyridine carboxamides) influences electronic properties and binding interactions .

Key Insights :

  • The indole group in the target compound may confer affinity for serotonin receptors or apoptosis pathways, contrasting with the anti-inflammatory thiazolidinones .
  • Pyrimidine-containing analogs (e.g., ) are more likely to target kinases, whereas the cyclopropylmethoxy group in the target compound could enhance blood-brain barrier penetration .

Biological Activity

2-(Cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide, a compound with the molecular formula C20H21N3O2C_{20}H_{21}N_3O_2, has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H21N3O2C_{20}H_{21}N_3O_2
Molecular Weight335.4 g/mol
CAS Number2034359-46-9

The compound is believed to interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphodiesterases (PDEs), which play critical roles in signal transduction and cellular regulation.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, offering a potential therapeutic pathway in oncology.
  • Phosphodiesterase Inhibition : As a PDE inhibitor, it could enhance cyclic nucleotide levels (cAMP and cGMP), leading to vasodilation and anti-inflammatory effects.

Antitumor Effects

Recent studies have indicated that derivatives of this compound exhibit antitumor activity . For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies indicated that it effectively decreased pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . Furthermore, animal models have reported reduced airway hyperreactivity when treated with similar PDE inhibitors, suggesting potential applications in respiratory diseases .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the efficacy of the compound in inhibiting tumor growth.
    • Method : Xenograft model using human cancer cell lines.
    • Results : Significant reduction in tumor volume compared to control groups, with a noted increase in apoptosis markers.
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the anti-inflammatory effects in a murine model.
    • Method : Administration of the compound followed by LPS challenge.
    • Results : Marked decrease in inflammatory cytokines (TNF-alpha, IL-6) and improvement in lung histology .

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